Cas no 34317-61-8 (S-Phenyl-L-cysteine)

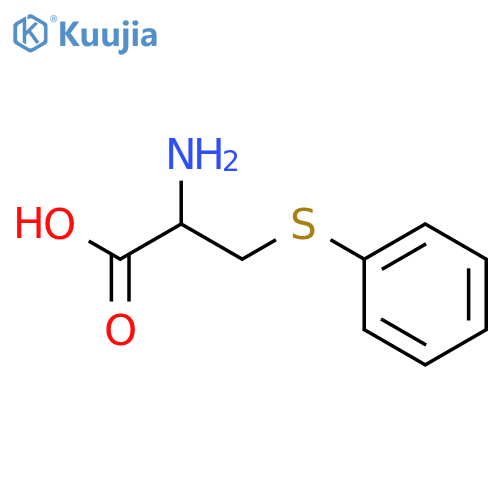

S-Phenyl-L-cysteine structure

商品名:S-Phenyl-L-cysteine

S-Phenyl-L-cysteine 化学的及び物理的性質

名前と識別子

-

- S-Phenyl-L-cysteine

- 3-(Phenylthio)-L-alanine

- 4-Thia-L-homophenylalanine

- (R)-2-Amino-3-(phenylthio)propanoic acid

- (2R)-2-amino-3-phenylsulfanylpropanoic acid

- H-Cys(phenyl)-OH

- (2R)-2-amino-3-phenylthiopropanoic acid

- (L)-2-amino-3-(phenylthio)propanoic acid

- (R)-S-Phenylcystein

- (R)-S-phenylcysteine

- 3-(Phenylthio)-L-Alanine,4-Thia-L-homophenylalanine

- 3-Phenylcysteine

- L-Cysteine,S-phenyl

- L-S-phenylcysteine

- S-Phenylcysteine

- S-Ph-L-cysteine

- beta-Phenylcysteine

- L-Cysteine, S-phenyl-

- Spphenyl-L-cysteine

- PubChem19031

- SBB066411

- I631

- ST092360

- AX8006845

- 317S618

- FD21309

- SCHEMBL342512

- S-Phenyl-L-cysteine, 97%

- AKOS006281414

- 34317-61-8

- AC-10075

- J-700245

- XYUBQWNJDIAEES-QMMMGPOBSA-N

- CHEMBL63062

- HY-W020826

- (2R)-2-ammonio-3-(phenylthio)propanoate

- (R)-2-Amino-3-(phenylthio)propanoicacid

- MFCD01318758

- CS-0033656

- AS-49032

- DTXSID20187882

- AKOS007930134

- A822168

- (R)-2-AMINO-3-(S-PHENYLTHIO)PROPANOIC ACID

- (S)-2-AMINO-3-(S-PHENYLTHIO)PROPANOIC ACID

- (S)-PHENYL-L-CYS

- CYSTEINE(PHENYL)-OH

- D-S-Phenylcysteine

- (2R)-2-AMINO-3-(PHENYLSULFANYL)PROPANOIC ACID

-

- MDL: MFCD01318758

- インチ: 1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1

- InChIKey: XYUBQWNJDIAEES-QMMMGPOBSA-N

- ほほえんだ: S(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H]

- BRN: 2268203

計算された属性

- せいみつぶんしりょう: 197.05100

- どういたいしつりょう: 197.051

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 88.6

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.2342 (rough estimate)

- ゆうかいてん: 200 °C (dec.) (lit.)

- ふってん: 361.5 °C at 760 mmHg

- フラッシュポイント: 172.4 °C

- 屈折率: 1.5270 (estimate)

- ようかいど: 酸性水溶液(轻微),碱性水溶液(轻微)

- PSA: 88.62000

- LogP: 1.89090

- ようかいせい: 使用できません

- ひせんこうど: 10 º (c=1, 0.1N NaOH)

- 光学活性: [α]20/D +10°, c = 1.5 in 1 M NaOH

- 酸性度係数(pKa): 2.04±0.10(Predicted)

S-Phenyl-L-cysteine セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S37/39-S26

-

危険物標識:

- ちょぞうじょうけん:-15°C

- セキュリティ用語:S26;S37/39

- リスク用語:R36/37/38

S-Phenyl-L-cysteine 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

S-Phenyl-L-cysteine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0033656-100g |

(R)-2-Amino-3-(phenylthio)propanoic acid |

34317-61-8 | 98.80% | 100g |

$639.0 | 2022-04-27 | |

| TRC | P319690-10g |

S-Phenyl-L-cysteine |

34317-61-8 | 10g |

$161.00 | 2023-05-17 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H55031-1g |

S-Phenyl-L-cysteine, 97% |

34317-61-8 | 97% | 1g |

¥538.00 | 2023-03-16 | |

| TRC | P319690-50g |

S-Phenyl-L-cysteine |

34317-61-8 | 50g |

$666.00 | 2023-05-17 | ||

| Fluorochem | 224381-250mg |

S-Phenyl-L-cysteine |

34317-61-8 | 95% | 250mg |

£10.00 | 2022-02-28 | |

| Apollo Scientific | OR480307-1g |

S-Phenyl-L-cysteine |

34317-61-8 | 97% | 1g |

£17.00 | 2025-03-21 | |

| Fluorochem | 224381-1g |

S-Phenyl-L-cysteine |

34317-61-8 | 95% | 1g |

£23.00 | 2022-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VB618-10g |

S-Phenyl-L-cysteine |

34317-61-8 | 97% | 10g |

855CNY | 2021-05-10 | |

| Aaron | AR0036B5-1g |

S-Phenyl-L-cysteine |

34317-61-8 | 97% | 1g |

$4.00 | 2025-01-21 | |

| Aaron | AR0036B5-5g |

S-Phenyl-L-cysteine |

34317-61-8 | 97% | 5g |

$14.00 | 2025-01-21 |

S-Phenyl-L-cysteine 関連文献

-

1. N-Salicylideneamino acidato complexes of oxovanadium(iv). The cysteine and penicillamine complexesJo?o Costa Pessoa,Maria J. Calhorda,Isabel Cavaco,Paulo J. Costa,Isabel Correia,Dina Costa,Luís F. Vilas-Boas,Vítor Félix,Robert D. Gillard,Rui T. Henriques,Robert Wiggins Dalton Trans. 2004 2855

-

Verena Hugenberg,Roland Fr?hlich,Günter Haufe Org. Biomol. Chem. 2010 8 5682

-

Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968

-

Arezoo Habibagahi,Nicholas Alderman,Cariton Kubwabo Anal. Methods 2020 12 4276

34317-61-8 (S-Phenyl-L-cysteine) 関連製品

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量